molecular formula C17H21NO5 B15126546 Nerbowdine

Nerbowdine

Cat. No.: B15126546
M. Wt: 319.4 g/mol
InChI Key: KCNHESDRNJNLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Nerbowdine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen for reduction reactions and methylating agents for N-methylation . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound include its N-methylated derivatives, which have shown enhanced butyrylcholinesterase inhibition .

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene-15,17-diol

InChI

InChI=1S/C17H21NO5/c1-21-15-10-7-18-3-2-17(13(18)4-9(19)5-14(17)20)11(10)6-12-16(15)23-8-22-12/h6,9,13-14,19-20H,2-5,7-8H2,1H3

InChI Key

KCNHESDRNJNLEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CN3CCC4(C3CC(CC4O)O)C2=CC5=C1OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.